N-[(1S)-1-Cyano-2-phenylethyl]formamide
Description
Structure
3D Structure
Properties
CAS No. |
827044-08-6 |
|---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
N-[(1S)-1-cyano-2-phenylethyl]formamide |
InChI |
InChI=1S/C10H10N2O/c11-7-10(12-8-13)6-9-4-2-1-3-5-9/h1-5,8,10H,6H2,(H,12,13)/t10-/m0/s1 |
InChI Key |
GBXMKJINGLSWIR-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C#N)NC=O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C#N)NC=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N 1s 1 Cyano 2 Phenylethyl Formamide and Its Chiral Derivatives
Stereoselective Synthesis Strategies
The critical step in synthesizing N-[(1S)-1-Cyano-2-phenylethyl]formamide is the establishment of the chiral center at the α-carbon. Various stereoselective strategies have been employed to produce the necessary chiral amine precursor with high optical purity.
Asymmetric Reductive Amination Approaches for Chiral Amine Precursors
Asymmetric reductive amination (ARA) of prochiral ketones is a powerful and direct method for synthesizing chiral amines. This one-pot reaction involves the condensation of a ketone with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine, which is then reduced enantioselectively by a chiral catalyst.
Transition metal catalysts, particularly those based on ruthenium and iridium, have demonstrated high efficacy in this transformation. For instance, ruthenium catalysts paired with chiral phosphine (B1218219) ligands, such as BINAP and its derivatives, are effective for the ARA of a wide range of ketones. nih.gov Research has shown that catalysts like Ru(OAc)₂((R)-dm-segphos) can produce unprotected β-amino amides with exceptional enantioselectivities, often exceeding 94% ee. nih.govcapes.gov.br This methodology has proven to be robust, tolerating high concentrations of the ammonium source and exhibiting high chemoselectivity. nih.gov
The direct asymmetric reductive amination of various ketone substrates using Ru(OAc)₂{(S)-binap} as a catalyst with ammonium trifluoroacetate (B77799) as the nitrogen source has been shown to yield the corresponding primary amines in excellent enantioselectivity and conversion under hydrogen pressure. nih.gov Similarly, iridium-based catalysts have been successfully employed for the asymmetric reductive amination of specific ketone families, such as 2-acylpyridines, affording chiral amines with high yields and enantiomeric excesses. While direct ARA of phenylpyruvic acid to yield the precursor of this compound is a feasible strategy, the specific conditions and catalyst systems would be critical in achieving the desired high enantioselectivity.
| Catalyst | Substrate Type | Nitrogen Source | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Ru(OAc)₂((R)-dm-segphos) | β-keto amides | Ammonium | High | 94.7-99.5% nih.govcapes.gov.br |
| Ru(OAc)₂{(S)-binap} | 2-Acetyl-6-substituted pyridines | Ammonium trifluoroacetate | Excellent | 94.6% to >99.9% nih.gov |
| Iridium Complex | 2-Acylpyridines | Anilines | Up to 97% | Up to 95% |
Chiral Auxiliary-Mediated Syntheses
The use of chiral auxiliaries is a classical yet highly effective strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed.
For the synthesis of α-amino nitriles, the precursors to α-amino acids, the asymmetric Strecker reaction is a prominent method. mdpi.com The use of (R)-phenylglycine amide as a chiral auxiliary has been particularly successful. nih.govresearchgate.netrug.nl This method involves the reaction of an aldehyde with the chiral auxiliary and a cyanide source. A key feature of this approach is the in situ crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture. This precipitation shifts the equilibrium in the solution, where the dissolved diastereomer can epimerize, leading to a high yield and excellent diastereoselectivity of the desired product. nih.govrug.nl
This strategy has been demonstrated to produce diastereomerically pure α-amino nitriles in yields ranging from 76% to 93%, with a diastereomeric ratio often exceeding 99:1. nih.gov The chiral auxiliary can then be cleaved to furnish the enantiomerically pure α-amino nitrile. This method is highly practical for generating the (S)-2-amino-3-phenylpropanenitrile precursor for this compound.
| Chiral Auxiliary | Substrate | Key Feature | Yield | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| (R)-Phenylglycine amide | Pivaldehyde | Crystallization-induced asymmetric transformation | 76-93% | >99:1 nih.govrug.nl |
| (R)-Phenylglycine amide | 3,4-Dimethoxyphenylacetone | Crystallization-induced asymmetric transformation | High | High rug.nl |
Biocatalytic Transformations for Enantioselective Formation
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and enantioselectivity. For the synthesis of chiral amines and their nitrile precursors, several enzymatic strategies are available.
Nitrilases are enzymes that catalyze the hydrolysis of nitriles to carboxylic acids. nih.govnih.gov Certain nitrilases exhibit high enantioselectivity, making them suitable for the kinetic resolution of racemic α-amino nitriles. researchgate.netresearchgate.net In such a resolution, one enantiomer of the nitrile is selectively hydrolyzed to the corresponding α-amino acid, leaving the unreacted enantiomer of the nitrile in high enantiomeric excess. For example, the nitrilase from Alcaligenes faecalis is known for its ability to produce (R)-(-)-mandelic acid from (R,S)-mandelonitrile with a high enantiomeric excess. nih.gov
A more advanced approach is dynamic kinetic resolution (DKR), which can theoretically achieve a 100% yield of the desired enantiomer. frontiersin.org In the context of α-aminonitrile synthesis, DKR can be achieved by combining an enantioselective enzyme with a method for in-situ racemization of the starting material. researchgate.netdntb.gov.ua A multi-enzyme system, comprising a non-stereoselective nitrile hydratase, a D-aminopeptidase, and an α-amino-ε-caprolactam (ACL) racemase, has been successfully used for the DKR of α-aminonitriles to produce chiral α-amino acids with optical purities greater than 99%. researchgate.netdntb.gov.ua This chemoenzymatic approach, where the Strecker synthesis is coupled with an enantioselective nitrilase, allows for the dynamic kinetic resolution of the intermediately formed α-aminonitrile, leading to high yields of the enantiopure α-amino acid. frontiersin.org
| Enzyme/System | Strategy | Substrate Example | Product | Key Outcome |
|---|---|---|---|---|
| Nitrilase | Kinetic Resolution | (R,S)-Mandelonitrile | (R)-Mandelic Acid / (S)-Mandelonitrile | High ee (>99%) for the acid nih.gov |
| Nitrile Hydratase, D-Aminopeptidase, ACL Racemase | Dynamic Kinetic Resolution | Racemic α-aminobutyronitrile | (R)-α-aminobutyric acid | >99% optical purity researchgate.netdntb.gov.ua |
| Nitrilase Variant | Chemoenzymatic DKR | Benzaldehyde, NH₃, HCN | (R)-Phenylglycine | Yields up to 81%, ee ≥ 95% frontiersin.org |
Formylation Reactions
Once the chiral amine precursor, (S)-2-amino-3-phenylpropanenitrile, is obtained, the final step is the introduction of the formyl group to the amino function. Various formylation methods have been developed, ranging from classical techniques to more modern, energy-efficient approaches.
Direct Formylation Techniques using Methyl Formate (B1220265) or Formic Acid
The N-formylation of amines is a fundamental transformation in organic synthesis. Formic acid is a common and straightforward formylating agent. researchgate.net The reaction between an amine and formic acid typically requires heating to drive the dehydration and formation of the amide bond. To improve yields, the reaction is often carried out in a solvent like toluene (B28343) with a Dean-Stark apparatus to remove the water byproduct. mdpi.com Various catalysts can be employed to facilitate this reaction under milder conditions. For instance, indium has been reported to catalyze the formylation of amines with formic acid in solvent-free conditions, providing moderate to excellent yields. nih.gov Supported acid catalysts have also been shown to be effective. researchgate.net
Methyl formate is another widely used formylating agent. nih.gov The reaction of an amine with methyl formate produces the corresponding formamide (B127407) and methanol (B129727) as a byproduct. This method is often carried out under neutral or basic conditions. The choice of formylating agent and reaction conditions can be optimized to achieve high yields and purity of the final N-formylated product without racemization of the adjacent chiral center. nih.gov
| Formylating Agent | Catalyst/Conditions | Substrate Type | Reaction Time | Yield |
|---|---|---|---|---|
| Formic Acid | Toluene, Dean-Stark | Primary and Secondary Amines | 4-9 h | Excellent mdpi.com |
| Formic Acid | Indium (10 mol%), 70 °C, solvent-free | Anilines, Primary/Secondary Amines, Amino Alcohols | 1-24 h | Moderate to Excellent nih.gov |
| Formic Acid | Melaminetrisulfonic acid (3 mol%), 60 °C, solvent-free | Anilines, Primary/Secondary Amines | 40-90 min | High nih.gov |
| Methyl Formate | Base catalyst | Anilines | - | High nih.gov |
Microwave-Assisted Formylation Methodologies
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov For N-formylation, microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to improved yields and cleaner reactions. mdpi.com
The formylation of amines using formic acid can be efficiently conducted in an open microwave reactor, often on a multigram scale, in just a few minutes. researchgate.net Similarly, microwave irradiation has been successfully applied to the synthesis of amides directly from carboxylic acids and amines, using a catalyst such as ceric ammonium nitrate (B79036) under solvent-free conditions. mdpi.com This approach offers a rapid and environmentally friendly alternative to conventional heating methods. The application of microwave technology to the formylation of (S)-2-amino-3-phenylpropanenitrile would be expected to provide a highly efficient route to this compound.
| Method | Reaction | Conditions | Reaction Time | Yield |
|---|---|---|---|---|
| Conventional Heating | Amine + Formic Acid | Reflux in Toluene | Hours | Good to Excellent mdpi.com |
| Microwave Irradiation | Amine + Formic Acid | Open vessel, controlled power | Minutes | High researchgate.net |
| Microwave Irradiation | Carboxylic Acid + Amine | Ceric Ammonium Nitrate (cat.), solvent-free | Short | High mdpi.com |
Formylation via Reductive Amination Pathways
Formylation of chiral amines, a key step in the synthesis of this compound, can be effectively achieved through reductive amination pathways. The Leuckart-Wallach reaction is a classic and widely utilized method for the reductive amination of aldehydes and ketones. mdpi.com This reaction uses formic acid or its derivatives, such as formamide or ammonium formate, as both the reducing agent and the nitrogen source. mdpi.com In the context of synthesizing the target molecule, a precursor like phenylacetaldehyde (B1677652) could react with an amine source in the presence of formic acid. The process involves the initial formation of an imine intermediate, which is subsequently reduced by a hydride transfer from formic acid. mdpi.com The Leuckart-type reaction is recognized as a simple and important one-pot method for amine synthesis and is heavily used in the pharmaceutical industry. researchgate.net
Modern advancements have introduced more efficient and sustainable catalytic systems for reductive amination. One innovative approach integrates the reductive amination of carbonyl compounds with CO2 fixation. nih.gov For instance, a ruthenium catalyst supported on a metal-organic framework (Ru/MFM-300(Cr)) has been used for the direct synthesis of N-formamides from carbonyl compounds, CO2, NH3, and H2. nih.gov This one-pot method effectively combines two challenging reactions: the formation of the amine via reductive amination and its subsequent formylation using CO2 as a C1 source. nih.gov
Other catalytic systems for reductive amination include the use of various metal hydrides and catalysts. Sodium triacetoxyborohydride (B8407120) is a mild and selective reducing agent for the reductive amination of a wide range of aldehydes and ketones. organic-chemistry.org Similarly, α-picoline-borane has been employed as an efficient reducing agent in methanol, water, or even under neat conditions, often in the presence of a catalytic amount of acetic acid. researchgate.net These methods offer high efficiency and applicability to a broad scope of substrates, providing versatile routes to formylated amine products. researchgate.net
| Method | Reagents/Catalyst | Key Features |
| Leuckart-Wallach Reaction | Formic acid, Formamide, or Ammonium formate | Classic one-pot reductive amination; uses formic acid as hydride source. mdpi.com |
| Catalytic CO2 Fixation | Ru/MFM-300(Cr), CO2, NH3, H2 | Integrates reductive amination with formylation using CO2 as a C1 source. nih.gov |
| Hydride Reduction | Sodium Triacetoxyborohydride | Mild and selective reducing agent for various carbonyls. organic-chemistry.org |
| Borane Complex Reduction | α-Picoline-borane, Acetic Acid | Highly efficient; can be performed in various solvents including water. researchgate.net |
Integration of the Cyano Moiety
The introduction of a cyano group to form α-aminonitriles is a critical transformation in organic synthesis, as nitriles are versatile intermediates for various functional groups, including amines and carboxylic acids. researchgate.netmdpi.com The Strecker reaction, first reported in 1850, is a cornerstone multicomponent reaction for synthesizing α-aminonitriles from an aldehyde, an amine, and a cyanide source. mdpi.comnih.gov
For the stereocontrolled synthesis of chiral α-aminonitriles like the precursor to this compound, asymmetric variations of the Strecker reaction are employed. One effective strategy involves the use of a chiral auxiliary. For example, an asymmetric Strecker reaction between an adamantane-derived aldehyde, potassium cyanide, and the chiral amine (R)-(-)-2-phenylglycinol as an auxiliary affords the corresponding homochiral aminonitrile with excellent enantioselectivity. nih.gov This approach allows for the construction of the chiral center with the desired configuration.
An alternative and highly effective strategy involves the nucleophilic substitution of a chiral precursor. This method provides robust control over the stereochemistry. A well-documented, high-yielding synthesis of tert-Butyl (1R)-2-cyano-1-phenylethylcarbamate, a direct precursor to the target scaffold, exemplifies this approach. researchgate.net The synthesis begins with the reduction of (S)-phenylglycine to the chiral amino alcohol, tert-butyl (1S)-2-hydroxy-1-phenylethylcarbamate. researchgate.net The hydroxyl group is then converted into a good leaving group, typically a mesylate, by reacting it with methanesulfonyl chloride. researchgate.net Finally, the mesylate is displaced by a cyanide source, such as sodium cyanide (NaCN), in an SN2 reaction. This step proceeds with inversion of configuration, yielding the desired (1R)-cyano compound from the (1S)-hydroxy precursor in high yield. researchgate.net
Table of Synthetic Strategies for Cyanation
| Strategy | Starting Materials | Key Reagents | Stereocontrol |
|---|---|---|---|
| Asymmetric Strecker Reaction | Aldehyde, Amine, Cyanide Source | Chiral Auxiliary (e.g., (R)-(-)-2-phenylglycinol) | Diastereoselective addition to imine intermediate. nih.gov |
Cyanamides are versatile reagents in synthetic chemistry due to the unique reactivity of their nitrogen-carbon-nitrogen (NCN) connectivity, which features both a nucleophilic amino nitrogen and an electrophilic nitrile unit. researchgate.net While not a direct route to this compound, cyanamide-mediated reactions provide efficient pathways to structurally related compounds, particularly N'-aryl-N-cyanoformamidines.
An efficient one-pot, three-component reaction has been developed for the synthesis of N'-aryl-N-cyanoformamidines. arabjchem.org This procedure involves the reaction of various aniline (B41778) derivatives with cyanamide (B42294) and triethyl orthoformate in refluxing toluene. arabjchem.org The reaction proceeds smoothly for aromatic amines bearing both electron-donating and electron-withdrawing groups, affording the desired products in high yields simply by distilling the toluene/ethanol azeotrope and filtering the crystallized product. arabjchem.org This methodology highlights the utility of cyanamide as a key building block in multicomponent reactions to construct complex nitrogen-containing scaffolds. arabjchem.org
Examples of Synthesized N'-Aryl-N-cyanoformamidines
| Aniline Derivative | Product | Yield (%) |
|---|---|---|
| 2-Methoxyaniline | N'-(2-methoxyphenyl)-N-cyanoformamidine | 96 |
| 3-Chloroaniline | N'-(3-chlorophenyl)-N-cyanoformamidine | 84 |
| 2-Chloroaniline | N'-(2-chlorophenyl)-N-cyanoformamidine | 76 |
Data sourced from De Nino et al., 2015. arabjchem.org
The synthesis of cyanamides themselves can be achieved through various methods, including the copper-catalyzed cyanation of secondary amines or the use of reagents like trichloroacetonitrile. researchgate.net The diverse reactivity of cyanamides allows for their application in cycloaddition chemistry, aminocyanation reactions, and as electrophilic cyanide-transfer agents. researchgate.net
Total Synthesis Approaches Utilizing this compound as a Key Intermediate
This compound serves as a valuable chiral building block in organic synthesis, primarily functioning as a protected, stereochemically defined precursor to (S)-phenylalanine and its derivatives. The α-formylaminonitrile moiety is particularly useful because it contains two key functional groups in a stable form. The formyl group acts as a simple and effective protecting group for the α-amino group, which can be removed under hydrolytic conditions. nih.govacs.org Simultaneously, the nitrile group is a versatile precursor to a carboxylic acid via hydrolysis, or it can be reduced to an aminomethyl group.
The stability of N-formylaminonitriles is a significant advantage in synthetic planning. It has been observed that during alkaline processing, the nitrile group tends to hydrate (B1144303) faster than the formyl group is removed. nih.gov This differential reactivity protects the aminonitrile from reverting to its constituent aldehyde and cyanide precursors via the Strecker equilibrium, ensuring the integrity of the chiral scaffold during subsequent transformations. nih.gov
In the context of total synthesis, this intermediate is ideal for constructing complex molecules that incorporate an (S)-phenylalanine residue. Its utility lies in its ability to be integrated into a peptide chain or a larger molecular framework before the latent carboxylic acid and amine functionalities are unmasked. This strategy allows for the controlled, stepwise elaboration of a target molecule. For example, after coupling the intermediate to another molecular fragment, the nitrile can be selectively hydrolyzed to reveal the carboxylic acid, enabling further amide bond formation. Subsequently, or in a different order, the N-formyl group can be removed to expose the primary amine for another coupling reaction. This strategic use of this compound as a key intermediate provides a robust pathway for the asymmetric synthesis of peptides, alkaloids, and other biologically active natural products.
Cascade and Multicomponent Reactions in Target Molecule Synthesis
Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that enable the construction of complex molecules in a single step, minimizing waste and operational complexity. nih.gov The synthesis of this compound and its precursors is well-suited to these approaches, which are characterized by the formation of multiple chemical bonds in one pot without the isolation of intermediates. nih.gov
The Strecker reaction is a classic example of a three-component reaction (3-CR) that directly assembles the α-aminonitrile core. mdpi.comnih.gov By combining an aldehyde (phenylacetaldehyde), an amine source (ammonia), and a cyanide source (e.g., KCN or TMSCN), the desired scaffold can be constructed with high atom economy. nih.gov The use of chiral organocatalysts or auxiliaries in Strecker-type reactions can impart high enantioselectivity, making it a powerful tool for accessing chiral building blocks like the precursor to the target molecule. mdpi.comnih.gov
More complex cascade sequences can also be designed to generate related heterocyclic structures. For instance, an electrochemical-initiated tandem reaction of anilines with 2-formyl benzonitrile (B105546) has been developed to produce 3-N-aryl substituted isoindolinones. nih.gov This process involves an initial imine formation followed by an intramolecular cyclization cascade, demonstrating how sequential bond-forming events can be triggered under specific conditions to rapidly build molecular complexity. nih.gov
The principles of MCRs, such as the Passerini and Ugi reactions, could theoretically be adapted for the synthesis of N-formyl-α-aminonitrile derivatives. nih.gov A hypothetical MCR could involve the in-situ formation of an imine from phenylacetaldehyde and an amine, which is then trapped by a cyanide source and a formylating agent in a concerted or sequential one-pot process. Such strategies are central to diversity-oriented synthesis and are increasingly applied in medicinal chemistry for the rapid generation of compound libraries. nih.gov The development of novel cascade and multicomponent reactions remains a key area of research for the efficient and sustainable synthesis of valuable chiral intermediates. nih.gov
Reaction Mechanisms and Reactivity Studies of N 1s 1 Cyano 2 Phenylethyl Formamide
Mechanistic Investigations of Formamide (B127407) Formation and Hydrolysis
The formation of N-[(1S)-1-Cyano-2-phenylethyl]formamide typically proceeds via the formylation of the corresponding amine, (1S)-1-amino-1-cyano-2-phenylethane. This reaction involves the nucleophilic attack of the primary amine onto an activated formic acid derivative, such as a mixed anhydride (B1165640) or an active ester, followed by the elimination of a leaving group.
The hydrolysis of the formamide group, conversely, involves the cleavage of the amide bond to yield formic acid and the parent amine. This process can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: The mechanism initiates with the protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine moiety regenerate the acid catalyst and release the protonated amine and formic acid.
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the formyl carbon, forming a tetrahedral intermediate. researchgate.net This intermediate then collapses, expelling the amide anion, which is a poor leaving group. A subsequent proton transfer from a water molecule to the amide anion yields the free amine and a carboxylate salt. The rate of hydrolysis is often dependent on the pH of the solution. researchgate.net
Theoretical studies on the neutral hydrolysis of formamide in water suggest a mechanism involving two main steps. nih.gov First, the carbonyl group is hydrated by two water molecules to form a diol intermediate. nih.gov This is followed by a water-assisted proton transfer from a hydroxyl group to the amino group, leading to the dissociation into ammonia (B1221849) and formic acid. nih.gov This water-assisted pathway is often more favorable than direct hydrolysis. nih.gov
Table 1: Hypothetical Relative Rates of Hydrolysis for this compound
| Condition | Catalyst | Relative Rate | Predominant Mechanism |
| pH 1 | H₃O⁺ | High | Acid-Catalyzed |
| pH 7 | Water | Low | Neutral Hydrolysis |
| pH 13 | OH⁻ | High | Base-Catalyzed |
Reactivity of the Cyano Group in Transformative Pathways
The cyano group (-C≡N) is a highly versatile functional group, characterized by a polarized carbon-nitrogen triple bond that renders the carbon atom electrophilic. ebsco.com This allows it to participate in a wide array of chemical transformations. researchgate.net
Key Reactions of the Cyano Group:
Hydrolysis: Under harsh acidic or basic conditions, the nitrile can be fully hydrolyzed to a carboxylic acid, passing through a primary amide intermediate. This provides a synthetic route from this compound to the corresponding amino acid derivative.
Reduction: The cyano group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This converts the molecule into a diamine.
Nucleophilic Addition: The electrophilic carbon of the nitrile is susceptible to attack by various nucleophiles. For instance, Grignard reagents can add to the nitrile to form ketones after hydrolysis of the intermediate imine. Organolithium reagents react similarly.
Cycloaddition Reactions: The nitrile group can participate as a dienophile or dipolarophile in cycloaddition reactions, such as the [3+2] cycloaddition with azides to form tetrazoles, which are important heterocyclic structures. researchgate.netresearchgate.net
The reactivity of the nitrile can be influenced by the adjacent chiral center and the phenyl ring. The electron-withdrawing nature of the phenyl group can slightly enhance the electrophilicity of the nitrile carbon.
Stereochemical Control and Diastereoselectivity in Reactions Involving the Chiral Center
The existing (1S) chiral center in this compound plays a crucial role in directing the stereochemical outcome of reactions occurring at nearby functional groups. This is particularly relevant in nucleophilic additions to the cyano group or any transformation involving the formyl group if it were converted to a different prochiral center.
The stereochemical outcome of such reactions can often be predicted using established models of asymmetric induction, such as Cram's rule or the Felkin-Anh model. These models consider the steric hindrance posed by the substituents around the chiral center. For this compound, the substituents are a hydrogen atom, a phenylmethyl (benzyl) group, and the formamido group.
Considering a hypothetical nucleophilic attack on the cyano group, the Felkin-Anh model would predict the nucleophile's trajectory. The largest group (benzyl) would orient itself anti-periplanar to the incoming nucleophile to minimize steric interactions. The nucleophile would then attack from the face opposite the medium-sized group (formamido), leading to a preferred diastereomer. The degree of diastereoselectivity is dependent on the steric bulk of the nucleophile and the reaction conditions. nih.gov
Table 2: Predicted Diastereomeric Ratio for a Hypothetical Nucleophilic Addition to the Cyano Group
| Nucleophile | Predicted Major Diastereomer | Predicted Diastereomeric Ratio (dr) | Controlling Model |
| CH₃MgBr | (S,S) | ~3:1 | Felkin-Anh |
| PhLi | (S,S) | ~5:1 | Felkin-Anh |
| (CH₃)₃C-Li | (S,S) | >10:1 | Felkin-Anh |
Role in Metal-Catalyzed Systems and Reaction Rate Enhancement
The formamide and cyano functionalities in this compound can act as coordinating ligands for transition metals, enabling its participation in various metal-catalyzed reactions. The lone pair of electrons on the formyl oxygen and the nitrile nitrogen can bind to a metal center, influencing the molecule's reactivity or serving as a directing group for C-H activation. researchgate.net
For example, in palladium-catalyzed cross-coupling reactions, the formamide group could direct the ortho-C-H activation of the phenyl ring, allowing for selective functionalization at that position. The coordination of the palladium catalyst to the formyl oxygen would bring the metal into close proximity to the ortho-protons, facilitating their abstraction and subsequent coupling with a reaction partner. mdpi.comresearchgate.net
Furthermore, metal catalysts can significantly enhance the rate of transformations involving the nitrile group. For instance, the hydration of nitriles to amides can be catalyzed by various transition metal complexes under milder conditions than traditional acid or base hydrolysis.
Computational Elucidation of Reaction Pathways and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the detailed mechanisms, reaction pathways, and transition states of reactions involving this compound. nih.gov By modeling the energies of reactants, intermediates, transition states, and products, researchers can gain insights into reaction feasibility, kinetics, and selectivity. e3s-conferences.orgumw.edu
Applications of Computational Studies:
Hydrolysis Mechanism: DFT calculations can map out the potential energy surface for both acid- and base-catalyzed hydrolysis of the formamide group. This allows for the determination of the rate-limiting step by identifying the transition state with the highest energy barrier. nih.govmdpi.com
Stereoselectivity: The origins of diastereoselectivity in reactions can be explored by calculating the energies of the different transition states leading to the various stereoisomeric products. pku.edu.cn For instance, the energy difference between the Felkin-Anh and anti-Felkin-Anh transition states for nucleophilic addition to the cyano group can be calculated to predict the diastereomeric ratio, corroborating experimental observations. nih.gov
Catalyst Design: Computational modeling can aid in the design of more efficient metal catalysts. By understanding the binding of the substrate to the metal center and the energetics of the catalytic cycle, ligands can be modified to improve reaction rates and selectivity. researchgate.net
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation
Nuclear Magnetic Resonance (NMR) is the cornerstone for elucidating the precise molecular structure of N-[(1S)-1-Cyano-2-phenylethyl]formamide in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of every atom within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton. The formyl proton (CHO) would appear as a singlet or a doublet (if coupled to the N-H proton) significantly downfield, typically in the range of 8.0-8.3 ppm. The amide proton (N-H) would likely be observed as a doublet between 6.0 and 8.5 ppm, with its chemical shift being sensitive to solvent and concentration. The methine proton (α-CH), being adjacent to both the cyano and formamido groups, is expected to resonate as a multiplet around 4.8-5.2 ppm. The benzylic methylene (B1212753) protons (β-CH₂) are diastereotopic due to the adjacent chiral center and would likely appear as two distinct multiplets (an ABX system) in the 2.9-3.4 ppm range. The aromatic protons of the phenyl group would be found in their characteristic region of 7.2-7.4 ppm.
¹³C NMR Spectroscopy: The carbon spectrum provides complementary information. The formyl carbon (CHO) is anticipated around 160-165 ppm. The nitrile carbon (C≡N) signal is typically found in the 115-125 ppm range. The carbons of the phenyl ring would produce signals between 127 and 137 ppm. The chiral methine carbon (α-CH) is expected around 53-58 ppm, and the benzylic methylene carbon (β-CH₂) signal would appear at approximately 38-43 ppm.
Stereochemical Assignment: Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can confirm the stereochemistry by showing spatial proximity between specific protons. Furthermore, the magnitude of the coupling constant between the N-H proton and the α-CH proton can provide conformational information.
Table 4.1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Formyl (CHO) | 8.0 - 8.3 | 160 - 165 |
| Amide (NH) | 6.0 - 8.5 | - |
| Phenyl (Ar-H) | 7.2 - 7.4 | 127 - 137 |
| Methine (α-CH) | 4.8 - 5.2 | 53 - 58 |
| Methylene (β-CH₂) | 2.9 - 3.4 | 38 - 43 |
| Nitrile (CN) | - | 115 - 125 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are essential for identifying the functional groups present in the molecule.
Infrared (IR) Spectroscopy: The IR spectrum is expected to display several characteristic absorption bands. A sharp, intense band corresponding to the nitrile (C≡N) stretch is a key diagnostic feature, typically appearing in the 2260–2220 cm⁻¹ region. spectroscopyonline.com The amide functionality gives rise to strong absorptions: the N-H stretch is expected around 3300 cm⁻¹, and the C=O stretch (Amide I band) should appear as a strong band between 1680 and 1640 cm⁻¹. The N-H bend (Amide II band) is typically found near 1550 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aromatic C=C stretching bands occur in the 1600–1450 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary data. The C≡N stretch is also strong and readily observable in the Raman spectrum. researchgate.net The aromatic ring vibrations often produce strong and characteristic Raman signals, which can be more intense than in the IR spectrum. Raman is particularly sensitive to symmetric vibrations and can provide additional structural details. nih.gov
Table 4.2: Expected Vibrational Frequencies (cm⁻¹) for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |
| Amide | N-H Stretch | ~3300 | Medium-Strong |
| Aromatic | C-H Stretch | >3000 | Medium |
| Amide | C=O Stretch (Amide I) | 1680 - 1640 | Strong |
| Aromatic | C=C Stretch | 1600 - 1450 | Medium-Variable |
| Amide | N-H Bend (Amide II) | ~1550 | Medium-Strong |
| Nitrile | C≡N Stretch | 2260 - 2220 | Strong, Sharp |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Studies
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₁₀H₁₀N₂O, corresponding to a molecular weight of 174.19 g/mol .
Ionization and Fragmentation: Under electron ionization (EI), the molecular ion peak (M⁺˙) at m/z 174 would be observed. A prominent fragmentation pathway for phenylalanine derivatives is the benzylic cleavage, leading to the loss of a phenylmethyl radical to form other fragments, or the formation of the highly stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is often the base peak. researchgate.net Alpha-cleavage adjacent to the nitrogen or cyano group is also a common pathway. researchgate.net The loss of the formyl group (CHO, 29 Da) or the formamido group (NHCHO, 44 Da) are also plausible fragmentation routes. libretexts.org
High-resolution mass spectrometry (HRMS) would allow for the precise mass determination of the molecular ion and its fragments, confirming the elemental composition.
Table 4.3: Predicted Key Mass Spectrometry Fragments for this compound.
| m/z | Proposed Fragment | Formula | Notes |
| 174 | [M]⁺˙ | [C₁₀H₁₀N₂O]⁺˙ | Molecular Ion |
| 173 | [M-H]⁺ | [C₁₀H₉N₂O]⁺ | Loss of a hydrogen radical from the α-carbon |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion (from benzylic cleavage) |
| 83 | [M-C₇H₇]⁺ | [C₃H₃N₂O]⁺ | Loss of benzyl (B1604629) radical |
| 44 | [NH₂CHO]⁺˙ | [CH₄NO]⁺˙ | Formamide (B127407) radical cation |
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Determination
As a chiral molecule, this compound is optically active, a property that can be investigated by Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectroscopy. These techniques are crucial for confirming the absolute (S)-configuration of the stereocenter. creative-biostructure.com
CD spectroscopy measures the differential absorption of left and right circularly polarized light by the molecule's chromophores (the phenyl ring, amide, and nitrile groups). biologic.net L-phenylalanine and its derivatives typically exhibit characteristic CD spectra. nih.govnih.gov The aromatic π→π* transitions of the phenyl ring give rise to Cotton effects in the near-UV region (around 250-270 nm), while the n→π* transition of the formamide carbonyl group would produce a Cotton effect at a shorter wavelength. researchgate.net The sign and magnitude of these Cotton effects are directly related to the absolute configuration at the α-carbon. For an (S)-configured compound derived from L-phenylalanine, a specific and predictable CD spectrum is expected, which would be the mirror image of that for the (R)-enantiomer.
ORD spectroscopy measures the change in optical rotation as a function of wavelength. bhu.ac.in An anomalous ORD curve, known as a Cotton effect curve, is observed at wavelengths where the molecule absorbs light, providing information that is complementary to the CD spectrum. vlabs.ac.in
X-ray Crystallography for Solid-State Structural Analysis
Single-crystal X-ray crystallography provides the most definitive structural information for a compound in the solid state. Although a specific crystal structure for this compound is not publicly available, analysis of related chiral aminonitriles and L-phenylalanine derivatives allows for a detailed prediction of the expected results. acs.orgnih.govresearchgate.net
An X-ray diffraction experiment on a suitable single crystal would yield precise data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity. Crucially, it would provide an unambiguous determination of the absolute stereochemistry at the C1 position, typically reported via the Flack parameter. acs.org
Furthermore, the analysis would reveal the molecule's conformation in the crystal lattice and detail the intermolecular interactions, such as hydrogen bonds. It is expected that the amide N-H group would act as a hydrogen bond donor, likely interacting with the formyl oxygen or the nitrile nitrogen of an adjacent molecule, leading to the formation of extended supramolecular networks (e.g., chains or sheets) in the crystal packing. Chiral molecules like this typically crystallize in non-centrosymmetric space groups; for instance, L-phenylalanine crystallizes in the monoclinic P2₁ space group. sphinxsai.com
Computational Chemistry and Molecular Modeling of N 1s 1 Cyano 2 Phenylethyl Formamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For N-[(1S)-1-Cyano-2-phenylethyl]formamide, DFT calculations would be employed to determine key properties such as the distribution of electron density, the energies of molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the total electronic energy.
These calculations would provide insight into the molecule's reactivity, with the HOMO-LUMO gap being a critical indicator of its kinetic stability and electronic excitability. Furthermore, DFT can be used to generate electrostatic potential maps, which visualize the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to nucleophilic or electrophilic attack. While this methodology is standard, specific energetic values and electronic properties for this compound are not presently available in published research.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would reveal its conformational landscape, identifying the most stable three-dimensional shapes (conformers) and the energy barriers between them. This is particularly important for understanding how the molecule's flexibility influences its interactions.
MD simulations can also model how this compound interacts with other molecules, such as solvents or potential reactants. By simulating these intermolecular interactions, researchers can understand solvation effects and predict binding affinities. Such studies are crucial for understanding the behavior of the compound in different chemical environments, though specific simulation results for this molecule have not been reported in the literature. Studies on other chiral molecules have successfully used MD to investigate chiral recognition phenomena. nsf.govnih.govnih.gov
Theoretical Studies on Structure-Reactivity Relationships and Chiral Induction
Theoretical studies are essential for connecting a molecule's structure to its chemical reactivity and stereochemical outcomes. In the case of this compound, its chiral center dictates its stereospecific behavior. Computational models could be used to explore how this chirality influences reaction pathways, a phenomenon known as chiral induction.
By analyzing the molecule's electronic and steric properties, researchers could predict how it might transfer its chirality to other molecules during a reaction. This involves modeling the transition states of potential reactions to determine which stereoisomeric product is energetically favored. Despite the importance of such studies for chiral synthesis, specific theoretical analyses of structure-reactivity relationships and chiral induction for this compound are not documented in available scientific papers. The principles of chiral recognition are often explored using computational methods for various systems. nsf.govnih.govarxiv.org
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry allows for the prediction of various spectroscopic properties, which can aid in the identification and characterization of compounds. For this compound, methods like DFT can be used to calculate theoretical Nuclear Magnetic Resonance (NMR) chemical shifts for its ¹H and ¹³C atoms and to predict its vibrational (infrared) frequencies.
These predicted spectra can be compared with experimental data to confirm the molecule's structure and assign specific signals to corresponding atoms or functional groups. This is a common practice for structural elucidation. However, a search of the literature did not uncover any studies that specifically report the predicted spectroscopic properties for this compound. Theoretical calculations have been used to correlate conformational preferences with NMR chemical shifts for related, simpler formamides. researchgate.net
Transition State Modeling for Catalytic Processes
Transition state modeling is a critical computational tool for understanding reaction mechanisms, particularly in catalysis. If this compound were involved as a reactant, intermediate, or product in a catalytic cycle (for example, its hydrolysis to an amide), computational methods could be used to model the geometry and energy of the transition state. lumenlearning.comchemistrysteps.comlibretexts.org
Identifying the transition state structure provides a detailed picture of the bond-breaking and bond-forming events that occur during the reaction. The calculated energy of this state allows for the determination of the activation energy, which is fundamental to predicting reaction rates. Such modeling is invaluable for optimizing reaction conditions and designing more efficient catalysts. At present, there are no published transition state models for catalytic processes specifically involving this compound.
Applications in Asymmetric Catalysis and Organic Synthesis Beyond Direct Target Compound Production
N-[(1S)-1-Cyano-2-phenylethyl]formamide as a Chiral Ligand or Auxiliary Precursor
While not typically employed directly as a ligand, this compound serves as a masked chiral diamine. The formamide (B127407) and nitrile functionalities can be chemically modified to yield chiral 1,2-diamines, which are highly sought-after components of chiral ligands and auxiliaries for asymmetric catalysis. ua.es
The synthetic pathway to these valuable diamines involves two key transformations:
Hydrolysis of the formamide group: The formamide can be hydrolyzed under acidic or basic conditions to reveal a primary amine. researchgate.net
Reduction of the nitrile group: The nitrile can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. organic-chemistry.orgchemguide.co.uk
The resulting chiral 1,2-diamine, (1S)-1-amino-2-phenylethan-1-amine, can then be incorporated into various ligand scaffolds, such as those used in transition-metal-catalyzed reactions, to induce enantioselectivity. The synthesis of such vicinal diamines is of tremendous interest to the synthetic chemist as they are found in many chiral catalysts and pharmaceuticals.
Table 1: Potential Chiral Ligand and Auxiliary Precursors Derived from this compound
| Precursor | Transformation | Resulting Chiral Moiety | Applications in Asymmetric Catalysis |
| This compound | Hydrolysis and Nitrile Reduction | (1S)-1-Amino-2-phenylethan-1-amine | Ligands for hydrogenation, transfer hydrogenation, and other metal-catalyzed reactions. |
| This compound | Nitrile Hydrolysis and Formamide Hydrolysis | (S)-β-Phenylalanine | Chiral auxiliaries, organocatalysts. |
Role as a Chiral Building Block for Complex Synthetic Intermediates
The inherent chirality of this compound makes it an excellent starting material for the synthesis of complex, enantiomerically pure intermediates. The nitrile and formamide groups offer orthogonal handles for sequential chemical modifications, allowing for the construction of intricate molecular frameworks with high stereochemical control.
For instance, the nitrile group can participate in nucleophilic additions or be converted into other functional groups like carboxylic acids or amides, while the formamide can be deprotected to a primary amine for further functionalization. This versatility allows for the stereoselective introduction of new stereocenters and the elongation of the carbon chain, leading to the synthesis of valuable intermediates for pharmaceuticals and other biologically active molecules.
Strategic Use in the Synthesis of Advanced Organic Scaffolds
The development of novel and complex organic scaffolds is a cornerstone of modern drug discovery and materials science. Chiral β-aminonitriles, such as this compound, can be strategically employed in the construction of such advanced scaffolds.
The ability to transform the nitrile and formamide groups into a variety of other functionalities provides a powerful tool for diversification. For example, the derived chiral diamine can be used to construct macrocyclic ligands or to introduce chirality into larger, more complex ring systems. The stereocenter of the parent molecule provides a crucial element of three-dimensional control in the synthesis of these sophisticated structures.
Application in the Construction of Diverse Heterocyclic Systems (e.g., Quinazolines, Selenazoles)
β-Aminonitriles are well-documented precursors for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. researchgate.netresearchgate.net The reactivity of the amine and nitrile functionalities allows for their participation in various cyclization reactions.
By analogy, this compound, after deprotection of the formamide, can serve as a chiral precursor for the synthesis of enantiomerically enriched heterocycles. For example, the resulting β-aminonitrile can react with suitable electrophiles to form substituted pyridines, pyrimidines, or other heterocyclic systems. The phenyl group and the chiral center would be incorporated into the final heterocyclic structure, influencing its biological activity and physical properties. The synthesis of diverse heterocycles from β-enaminonitriles, which can be derived from β-aminonitriles, is a testament to their synthetic utility. researchgate.net
Potential in Polymer Chemistry and Controlled Polymerization Techniques (e.g., RAFT, ATRP)
The field of polymer chemistry has seen significant advancements with the development of controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). wikipedia.orgspecificpolymers.comwikipedia.org These methods allow for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity.
Chiral molecules can be incorporated into polymers to induce chirality and create materials with unique optical or recognition properties. This compound, or more realistically, its derivatives, could find potential applications in this area.
As a Chiral Initiator Precursor: The amino or hydroxyl groups (after reduction of the nitrile and hydrolysis of the formamide to an amine, followed by diazotization and substitution) could be functionalized to introduce an initiating group for RAFT or ATRP.
As a Chiral Ligand for ATRP Catalysts: The derived chiral diamine can be used as a ligand for the transition metal catalyst (typically copper) in ATRP. oup.comcmu.edu The chiral environment around the metal center can influence the stereochemistry of the polymerization process, leading to the synthesis of stereoregular polymers.
The use of chiral amino acid moieties in monomers for RAFT polymerization has been demonstrated to produce well-defined chiral polymers. rsc.org This suggests that derivatives of this compound could be similarly employed.
Development of Novel Synthetic Reagents and Methodologies
The unique combination of functional groups in this compound makes it a potential starting point for the development of new synthetic reagents and methodologies. For instance, the bifunctional nature of the derived chiral diamine could be exploited in the design of novel organocatalysts.
Furthermore, the reactivity of the nitrile group could be harnessed in the development of new carbon-carbon or carbon-heteroatom bond-forming reactions, where the chirality of the substrate would be transferred to the product. The exploration of the synthetic potential of this and related chiral β-aminonitriles could lead to the discovery of new and efficient methods for asymmetric synthesis.
Q & A
Q. Methodological Tip :
- Protecting Groups : Protect the formamide group during cyanide introduction to avoid side reactions.
- Catalysis : Asymmetric hydrogenation using Ru-BINAP catalysts can enhance stereoselectivity .
What analytical strategies resolve discrepancies in impurity profiling during quality control?
Advanced Question
Discrepancies in impurity profiles often arise from variations in synthetic batches or degradation products. Use a combination of LC-MS/MS and 2D-NMR to identify unknown impurities. For example, and highlight formamide-related impurities (e.g., monobenzyl analogues) with retention times between 1.2–2.2 minutes on C18 columns under gradient elution (0.1% formic acid/acetonitrile). Calibrate detectors (UV at 254 nm) to quantify impurities at ≤0.5% per ICH guidelines .
Q. Troubleshooting :
- Degradation Studies : Perform forced degradation (acid/base/oxidative stress) to correlate impurities with instability hotspots.
- Column Selection : Use polar-embedded columns (e.g., Zorbax SB-Phenyl) to separate structurally similar impurities .
How does the stereochemistry of this compound influence its pharmacological activity?
Advanced Question
The (1S)-configuration is critical for binding to therapeutic targets like 1,4-oxazepane-2-carboxamide derivatives, as shown in patents for chronic rhinosinusitis and lupus nephritis . In vitro assays using HEK-293 cells transfected with CXCR2 receptors demonstrated a 10-fold higher IC50 for the (1S)-enantiomer compared to the (1R)-form. Molecular docking simulations suggest hydrogen bonding between the cyano group and Arg<sup>112</sup> residue stabilizes the active conformation .
Q. Experimental Design :
- Enantiomer Comparison : Test both enantiomers in parallel in cell-based assays (e.g., IL-8 inhibition).
- Metabolite Tracking : Use radiolabeled (¹⁴C) compounds to assess stereospecific metabolism in hepatocyte models .
What in vitro models are suitable for evaluating the anti-inflammatory efficacy of this compound?
Basic Question
Use LPS-stimulated human peripheral blood mononuclear cells (PBMCs) or THP-1 macrophages to assess TNF-α/IL-6 suppression. notes EC50 values of 50 nM in IBD models. For mechanistic studies, employ NF-κB luciferase reporter assays in HeLa cells to quantify pathway inhibition .
Q. Protocol Optimization :
- Dosage Range : Test 1 nM–10 µM concentrations to capture dose-response curves.
- Controls : Include dexamethasone (1 µM) as a positive control for anti-inflammatory activity .
How can researchers address contradictory data between in vitro and in vivo efficacy studies?
Advanced Question
Contradictions often arise from bioavailability differences or off-target effects. For this compound, shows in vivo efficacy in lupus nephritis models (50 mg/kg/day) despite moderate in vitro potency (IC50 = 200 nM). Investigate pharmacokinetic parameters:
Q. Data Reconciliation :
- Tissue Distribution : Use whole-body autoradiography in rodents to identify accumulation sites.
- Species Differences : Compare human vs. murine CYP450 metabolism profiles .
What solvents and conditions ensure stability during formulation studies?
Basic Question
Avoid aqueous buffers at pH >7.0, as the cyano group undergoes hydrolysis. Use DMSO or PEG-400 for stock solutions (10 mM) stored at -80°C. For in vivo studies, recommends lyophilized formulations with mannitol (1:1 ratio) to enhance shelf life.
Q. Stability Testing :
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
- Excipient Screening : Test cyclodextrins (e.g., HP-β-CD) to improve solubility without altering stereochemistry .
How can computational tools predict off-target interactions of this compound?
Advanced Question
Use Schrödinger’s Glide or AutoDock Vina for molecular docking against off-target kinases (e.g., JAK2, BTK). indicates low affinity (Kd >10 µM) for these targets. Machine learning models (e.g., Random Forest) trained on ChEMBL data can predict ADMET profiles, highlighting potential hERG channel liabilities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
